Aminocyanamide is an organic compound characterized by the presence of both amino and nitrile functional groups. Its chemical formula is , indicating a structure that includes three nitrogen atoms, one of which is part of a nitrile group. This compound is notable for its potential in various
Aminocyanamide exhibits various biological activities, making it a compound of interest in pharmacology:
Several methods exist for synthesizing aminocyanamide:
Aminocyanamide finds applications across various fields:
Research into the interactions of aminocyanamide with other compounds has revealed several interesting findings:
Aminocyanamide shares structural similarities with several other compounds. Here are some comparable compounds along with their unique characteristics:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Cyanamide | A simpler structure without the amino group; used in agriculture and pharmaceuticals. | |
| Dicyandiamide | Dimer of cyanamide; used as a slow-release nitrogen fertilizer. | |
| Melamine | A triazine derivative; used in resins and plastics due to its polymer-forming ability. | |
| Guanidine | Contains multiple amino groups; used in pharmaceuticals and agriculture. |
Aminocyanamide's uniqueness lies in its combination of both amino and nitrile functionalities, allowing it to participate in a wide range of
Electrophilic cyanation of amines represents the most established route to aminocyanamides. Cyanogen bromide (BrCN) has been widely used due to its reactivity with secondary amines, forming disubstituted cyanamides in high yields. For example, Chen et al. achieved N-cyanation of dialkyl and alkyl-aryl amines using hypochlorite and trimethylsilyl cyanide (TMSCN) to generate cyanogen chloride in situ, yielding products at 80–95% efficiency. Alcarazo’s thiocyanoimidazolium salt 5 provided a safer alternative to BrCN, enabling cyanamide synthesis with 70–85% yields under mild conditions.
| Reagent | Substrate | Yield (%) | Conditions |
|---|---|---|---|
| BrCN | Secondary amines | 80–95 | RT, 2–4 h |
| TMSCN/OCl⁻ | Primary amines | 75–90 | 0°C, 1 h |
| Thiocyanoimidazolium 5 | Aryl amines | 70–85 | DIPEA, 40°C, 6 h |
Chauhan’s oxidation of guanidoximes using H₂O₂ and iron(III)-porphyrin catalysts in imidazolium ionic liquids produced N-arylcyanamide derivatives. This method mimics enzymatic oxidation pathways, achieving 65–78% yields. Tiemann’s classical reaction between amidoximes and p-toluenesulfonyl chloride (p-TsCl) was optimized by Chien et al., who demonstrated electron-rich aryl substrates favor cyanamide formation (up to 92% yield).
Aminocyanamide exhibits distinctive reactivity patterns in nucleophilic substitution processes, characterized by its dual functionality as both a nucleophile and electrophile [1]. The compound contains both nucleophilic amino groups and electrophilic nitrile centers, enabling complex reaction pathways that depend heavily on reaction conditions and substrate nature [2]. Research has demonstrated that aminocyanamide undergoes nucleophilic substitution through multiple mechanistic pathways, with the predominant route determined by the electronic properties of the attacking nucleophile and leaving group [3].
The primary nucleophilic substitution pathway involves attack at the central carbon atom of the cyanamide moiety [3]. Studies have shown that nucleophiles preferentially target this electrophilic center due to the electron-withdrawing nature of the adjacent nitrogen atoms [1]. The reaction proceeds through formation of a tetrahedral intermediate, followed by elimination of the amino group as the leaving group [4]. This mechanism is particularly favored when strong nucleophiles such as alkoxides or amines are employed as attacking species [5] [6].
Alternative reaction pathways have been identified involving coordination of Lewis acids to the nitrogen centers of aminocyanamide [7]. Coordination to the amino nitrogen enhances the electrophilicity of the cyanamide carbon, facilitating nucleophilic attack [8] [9]. Research by Douglas and colleagues demonstrated that Lewis acid activation leads to formal cleavage of nitrogen-carbon bonds in conjunction with nucleophilic addition across unsaturated systems [7]. These findings highlight the importance of electronic activation in controlling reaction selectivity and pathway preference [10].
| Nucleophile Type | Preferred Attack Site | Mechanism | Reference Conditions |
|---|---|---|---|
| Primary amines | Cyanamide carbon | Addition-elimination | Neutral to basic conditions [5] |
| Alkoxides | Cyanamide carbon | Addition-elimination | Basic aqueous conditions [1] |
| Cyanide ion | Amino nitrogen | Substitution | Acidic conditions [11] |
| Water | Cyanamide carbon | Hydrolysis | Elevated temperature [1] |
The stereochemical outcome of nucleophilic substitution reactions involving aminocyanamide depends significantly on the geometry of the transition state [12]. Computational studies have revealed that the approach of nucleophiles occurs preferentially from the less hindered face of the molecule, leading to predictable stereochemical outcomes in asymmetric environments [10]. The reaction exhibits second-order kinetics, consistent with a bimolecular mechanism involving rate-determining nucleophilic attack [13].
Temperature effects on reaction pathways have been extensively studied, revealing that elevated temperatures favor alternative mechanistic routes [14]. At temperatures above 350 Kelvin, competing elimination pathways become significant, leading to formation of hydrogen cyanide and amino radicals [15]. These findings have important implications for synthetic applications, as reaction temperature can be used to control product distribution and selectivity [11].
Density functional theory calculations have provided detailed insights into the transition state structures of aminocyanamide reactions [16]. Computational studies employing the B3LYP functional with polarized basis sets have revealed that transition states for nucleophilic substitution exhibit significant geometric distortion from ground state structures [17]. The calculated activation barriers range from 15 to 30 kilocalories per mole, depending on the nature of the nucleophile and reaction conditions [14].
Transition state geometries show characteristic elongation of the carbon-nitrogen bond undergoing cleavage, with bond lengths increasing to approximately 1.8 to 2.0 Angstroms compared to ground state values of 1.4 Angstroms [18]. Simultaneously, the forming bond between the nucleophile and electrophilic carbon exhibits partial development, with distances of 2.2 to 2.5 Angstroms in the transition state [19]. These geometric parameters are consistent with an early transition state character, indicating that bond breaking is more advanced than bond formation [20].
| Computational Method | Basis Set | Activation Energy (kcal/mol) | Bond Length C-N (Å) | Reference |
|---|---|---|---|---|
| B3LYP | 6-31G(d,p) | 22.4 | 1.95 | Studies with methylamine [17] |
| M06-2X | cc-pVDZ | 18.7 | 1.82 | Gas phase calculations [16] |
| wB97XD | aug-cc-pVTZ | 25.1 | 2.03 | Solvated systems [19] |
| PBE0 | def2-TZVP | 20.3 | 1.89 | Lewis acid complexes [10] |
Solvent effects on transition state structures have been investigated using polarizable continuum models [19]. Calculations demonstrate that polar protic solvents stabilize the transition state through hydrogen bonding interactions with the developing charges [16]. The stabilization energy ranges from 3 to 8 kilocalories per mole in aqueous solution compared to gas phase calculations [14]. This stabilization primarily results from solvation of the partially developed negative charge on the leaving amino group [20].
Electronic structure analysis reveals significant charge redistribution during the transition state formation [18]. Natural bond orbital analysis shows that electron density transfers from the nucleophile to the electrophilic carbon, while simultaneously the amino group develops partial negative character [17]. The calculated partial charges indicate that the transition state possesses zwitterionic character, with the nucleophile bearing positive charge and the amino leaving group bearing negative charge [19].
Intrinsic reaction coordinate calculations have mapped the complete reaction pathway from reactants to products [10]. These studies reveal that the reaction proceeds through a single transition state without formation of stable intermediates [14]. The reaction coordinate analysis shows that carbon-nitrogen bond breaking and carbon-nucleophile bond formation are synchronous but asynchronous, with bond breaking occurring earlier along the reaction coordinate [20].
Kinetic investigations of aminocyanamide transformations reveal complex multi-step mechanisms with distinct rate-determining steps depending on reaction conditions [21]. Experimental rate measurements using stopped-flow techniques have established that the overall transformation proceeds through sequential elementary steps, each with characteristic rate constants and activation parameters [13]. The kinetic analysis demonstrates that the rate-determining step varies with nucleophile concentration, temperature, and solvent polarity [11].
Under typical reaction conditions, the formation of the initial nucleophile-substrate encounter complex represents a rapid pre-equilibrium step [21]. Subsequent nucleophilic attack at the electrophilic center constitutes the rate-determining step, with measured rate constants ranging from 10^-3 to 10^2 per molar per second depending on nucleophile strength [13]. The final product formation step, involving elimination of the amino group, occurs rapidly following the rate-determining nucleophilic attack [22].
Temperature-dependent kinetic studies have revealed Arrhenius activation energies consistent with computational predictions [15]. The measured activation energies range from 18 to 26 kilocalories per mole for different nucleophiles, with stronger nucleophiles exhibiting lower activation barriers [14]. Pre-exponential factors vary from 10^8 to 10^12 per molar per second, reflecting the entropy changes associated with transition state formation [23].
| Temperature (K) | Rate Constant (M^-1 s^-1) | Activation Energy (kcal/mol) | Pre-exponential Factor (M^-1 s^-1) |
|---|---|---|---|
| 298 | 2.3 × 10^-2 | 22.1 | 8.7 × 10^9 |
| 313 | 8.9 × 10^-2 | 21.8 | 9.2 × 10^9 |
| 328 | 2.8 × 10^-1 | 22.3 | 8.4 × 10^9 |
| 343 | 7.6 × 10^-1 | 21.9 | 9.1 × 10^9 |
Isotope effect studies have provided mechanistic insights into the bond-breaking and bond-forming processes [11]. Primary kinetic isotope effects of 1.8 to 2.3 have been observed when deuterium is substituted at the amino nitrogen, indicating that nitrogen-hydrogen bond breaking contributes to the rate-determining step [21]. Secondary isotope effects at the electrophilic carbon range from 1.1 to 1.4, consistent with partial bond formation in the transition state [22].
Multi-step transformations involving aminocyanamide often exhibit complex kinetic behavior due to competing reaction pathways [15]. Analysis of product distribution as a function of time reveals that initial kinetic control gives way to thermodynamic control at extended reaction times [14]. This behavior necessitates careful kinetic analysis to distinguish between kinetic and thermodynamic products in synthetic applications [11].
Aminocyanamide compounds demonstrate selective and significant enzyme inhibition properties, particularly against nitrile-converting and acetylation enzymes. The most extensively studied target is N-acetyltransferase 1 (NAT1), where cyanamide exhibits dose-dependent inhibition with distinct mechanistic characteristics [1].
N-acetyltransferase 1 Inhibition
Studies using human monocytic THP-1 cells revealed that cyanamide treatment resulted in significant dose-dependent decline in NAT1 activity [1]. The inhibition profile demonstrates:
| Concentration (mM) | NAT1 Activity (nmol/mg protein/min) | Inhibition (%) |
|---|---|---|
| Control | 8.29 ± 0.75 | 0 |
| 0.25 | 6.2 ± 0.23 | 26 |
| 0.5 | 4.4 ± 0.4 | 50 |
| 5.0 | Below detection limit | >95 |
| 7.0 | Below detection limit | >95 |
Recombinant human NAT1 studies confirmed time-dependent inhibition patterns [1]. At 1000 micromolar concentrations, significant inhibition was observed within 30 minutes, with progressive enhancement continuing for two hours. Importantly, NAT2 showed no inhibition at equivalent concentrations, indicating enzyme specificity [1].
Aldehyde Dehydrogenase Inhibition
Cyanamide demonstrates potent inhibition of aldehyde dehydrogenase (ALDH) through metabolic activation. The low Km mitochondrial ALDH isozyme was strongly inhibited when measured in intact rat liver mitochondria with an I50 value of 2.0 micromolar [2]. The inhibition mechanism requires metabolic conversion to an active metabolite, as purified ALDH enzymes showed no direct inhibition [2].
Fatty Acid Amide Hydrolase Interactions
N-(2-Chloroethyl)cyanamide, a structural analogue, has been studied for its potential as an inhibitor of fatty acid amide hydrolase, which is involved in endocannabinoid metabolism . This enzyme processes lipid messengers and represents a target for drug development in neurological applications .
Catalase Activity Modulation
Cyanamide administration produces dose-dependent decreases in brain catalase activity [4]. Studies in mice demonstrated that catalase inhibition correlates with behavioral effects, particularly ethanol-induced locomotor activity reduction. The dose patterns of catalase inhibition closely matched the behavioral response patterns, establishing a significant correlation between enzymatic and functional effects [4].
The structural requirements for aminocyanamide biological activity center on the unique combination of amino and nitrile functional groups, which confers distinct reactivity patterns compared to traditional substrates [5].
Core Structure Requirements
The molecular structure of cyanamide, consisting of a nitrile group and an amino group, differs significantly from typical NAT substrates comprising arylamines and hydrazines [1]. Molecular docking studies using AutoDock 4.2 revealed specific binding interactions with NAT1, including five close contacts with PHE37, CYS68, HIS107, GLY124, and PHE125 [1].
Binding Energy and Affinity Relationships
Computational analysis showed cyanamide exhibits a binding energy of -2.73 kcal/mol to NAT1, approximately half that observed for typical substrates like p-aminobenzoic acid (-4.48 kcal/mol) [1]. The distance between the nitrogen atoms and the thiol group of CYS68 was measured at 5.067-5.150 Å for the amino group and 3.21-3.291 Å for the cyano group [1].
Substitution Pattern Analysis
SAR studies of cyanamide analogues revealed that monoalkylcyanamides, exemplified by n-butylcyanamide, showed significant inhibitory activity against the low Km ALDH isozyme [2]. However, other cyanamide derivatives including N-acetylcyanamide, the major urinary metabolite, were inactive in the enzymatic system [2].
Functional Group Contribution
The presence of both nucleophilic and electrophilic sites within the same molecule enables cyanamide to undergo various reactions with itself and target proteins [5]. The N≡C–NH₂ form dominates in solution, but the diimide form (HN=C=NH) appears important in specific reactions such as silylation [5].
Comparative Structure Analysis
| Compound | Structure Features | Activity Profile |
|---|---|---|
| Cyanamide | CN₂H₂ | NAT1 inhibition, ALDH inhibition |
| Dicyandiamide | C₂H₄N₄ (dimer) | Agricultural applications |
| Melamine | C₃H₆N₆ (trimer) | Industrial polymer formation |
| Guanidine | CH₅N₃ | Multiple amino groups |
Target Selectivity Determinants
The selectivity of cyanamide for NAT1 over NAT2 relates to differences in active site architecture and substrate recognition elements [1]. Essential amino acids for NAT1 substrate specificity include PHE125, ARG127, and TYR129, with cyanamide demonstrating interactions primarily with PHE125 and CYS68 [1].
Aminocyanamide compounds show promise for neurological applications through multiple target mechanisms, particularly involving neurotransmitter systems and neuroprotective pathways.
Neurotransmitter System Modulation
Cyanamide administration significantly influences brain neurotransmitter metabolism. Studies demonstrate increased brain concentrations of 3-methoxy-4-hydroxyphenylethyleneglycol sulphate (MOPEG-SO₄) by 26-46% following both acute and long-term administration [6]. This metabolite indicates enhanced noradrenergic activity, while concentrations of noradrenaline, dopamine, 5-hydroxytryptamine, tryptophan, and 5-hydroxyindolacetic acid remained unchanged [6].
Blood-Brain Barrier Considerations
Cyanamide demonstrates effective central nervous system penetration, evidenced by its direct effects on brain catalase activity and neurotransmitter metabolism [4] [6]. The compound's ability to cross the blood-brain barrier enables therapeutic targeting of central enzymatic systems involved in alcohol metabolism and neurotransmitter regulation.
Neuroprotective Mechanisms
Related cyanamide derivatives exhibit neuroprotective properties through multiple pathways. Studies of cinnamamide-piperidine and piperazine derivatives show protective effects against glutamate-induced neurotoxicity in SH-SY5Y cells, with enhanced survival times observed in hypoxic conditions [7]. These compounds target cellular energy metabolism and oxidative stress pathways relevant to neurological disorders.
Glycine Receptor System Interactions
Aminocyanamide structures relate to glycine, a major inhibitory neurotransmitter in the central nervous system [8]. Glycine receptor signalling modulates neuroplasticity and cytoprotective mechanisms in neuronal and non-neuronal cells. These receptors represent potential targets for aminocyanamide-based therapeutic approaches [8].
Targeted Neurological Applications
Research indicates potential applications in:
Dose-Response Relationships for Neurological Effects
| Target System | Effective Dose Range | Response Timeframe |
|---|---|---|
| Brain catalase | 3.75-45 mg/kg | 0-25 hours |
| MOPEG-SO₄ elevation | 8-35 mg/kg | 1-12 months |
| Locomotor activity | 3.75-45 mg/kg | 0-25 hours |
| Neuroprotection | Variable by derivative | Acute to chronic |